molecular formula C15H10Cl3NO3 B11171580 2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate

2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11171580
M. Wt: 358.6 g/mol
InChI Key: KHFISQREWFACAU-UHFFFAOYSA-N
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Description

2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H10Cl3NO3. It is a derivative of phenyl acetate and contains a trichlorophenyl group, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with phenyl acetate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-5°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The trichlorophenyl group is known to interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The compound can bind to active sites of enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is unique due to the presence of both the trichlorophenyl and carbamoyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C15H10Cl3NO3

Molecular Weight

358.6 g/mol

IUPAC Name

[2-[(2,4,5-trichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H10Cl3NO3/c1-8(20)22-14-5-3-2-4-9(14)15(21)19-13-7-11(17)10(16)6-12(13)18/h2-7H,1H3,(H,19,21)

InChI Key

KHFISQREWFACAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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